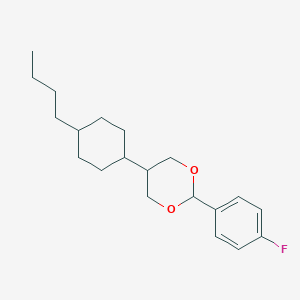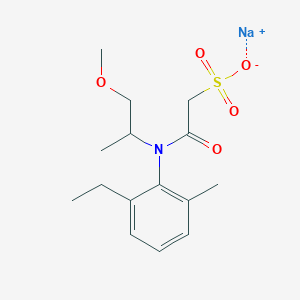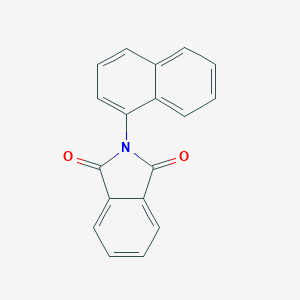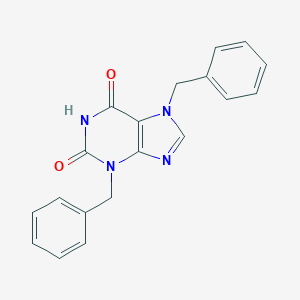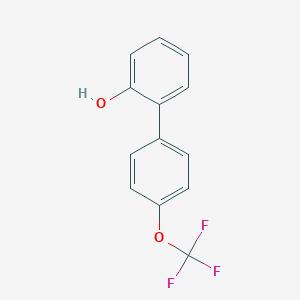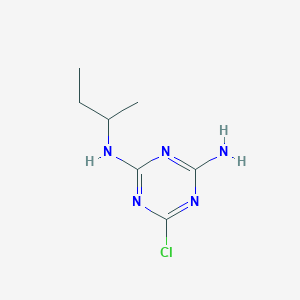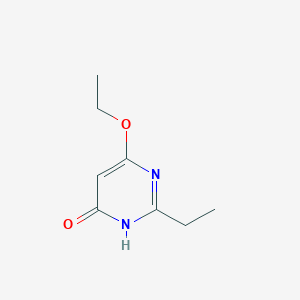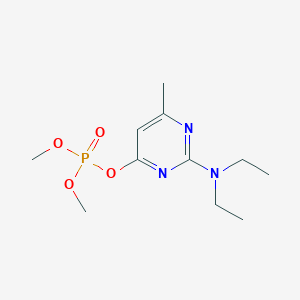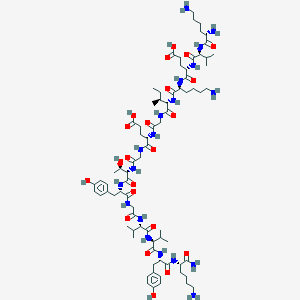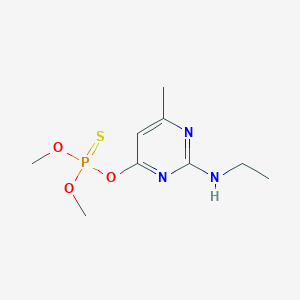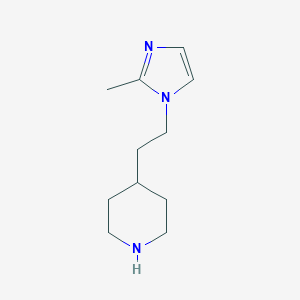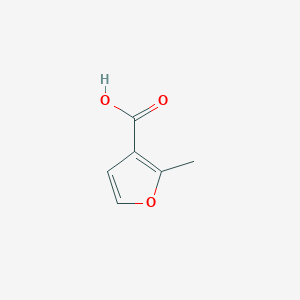
2-Methyl-3-Furoesäure
Übersicht
Beschreibung
2-Methyl-3-furoic acid is an organic compound with the molecular formula C6H6O3. It is a derivative of furan, characterized by a furan ring substituted with a methyl group at the second position and a carboxylic acid group at the third position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-furoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and as a flavoring agent in the food industry
Safety and Hazards
2-Methyl-3-furoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this substance only outdoors or in a well-ventilated area and to wear respiratory protection, protective gloves, protective clothing, eye protection, and face protection .
Wirkmechanismus
Target of Action
It is known to be used in palladium-catalyzed cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.
Mode of Action
2-Methyl-3-furoic acid participates in palladium-catalyzed cross-coupling reactions, where it interacts with heteroaryl carboxylic acids and aryl bromides, leading to arylated heterocycles . This suggests that the compound may act as a coupling agent, facilitating the formation of carbon-carbon bonds between different organic compounds.
Biochemical Pathways
It’s known that furan derivatives can be converted into a variety of bioactive compounds, including polyamines, polyphenols, and polyols . Therefore, it’s plausible that 2-Methyl-3-furoic acid could influence these biochemical pathways.
Pharmacokinetics
Given its molecular weight of 12611 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Considering its use in palladium-catalyzed cross-coupling reactions , it can be inferred that the compound plays a crucial role in the formation of arylated heterocycles, which are important structures in many bioactive compounds.
Action Environment
The action, efficacy, and stability of 2-Methyl-3-furoic acid can be influenced by various environmental factors. For instance, in palladium-catalyzed cross-coupling reactions, the temperature and the presence of other reactants can significantly affect the reaction’s outcome . Moreover, the compound’s stability could be affected by factors such as pH, light, and humidity.
Biochemische Analyse
Biochemical Properties
It is known that furan derivatives can participate in various biochemical reactions . They can undergo oxidation and reduction reactions, which are common in biochemical processes
Cellular Effects
The cellular effects of 2-Methyl-3-furoic acid are not well-studied. Furan derivatives are known to have various effects on cells. For example, some furan derivatives have been shown to exhibit antibacterial activity
Molecular Mechanism
Furan derivatives are known to interact with various biomolecules through binding interactions . They can also influence gene expression and enzyme activity
Metabolic Pathways
Furan derivatives are known to be involved in various metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-3-furoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylfuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and yields 2-methyl-3-furoic acid as the primary product .
Industrial Production Methods: In industrial settings, 2-methyl-3-furoic acid is often produced from furfural, a biomass-derived compound. The process involves the disproportionation of furfural to yield 2-furoic acid and furfuryl alcohol, followed by methylation to obtain 2-methyl-3-furoic acid .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-furoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-furandicarboxylic acid.
Reduction: Reduction reactions can convert it to 2-methyl-3-furanmethanol.
Substitution: It can participate in substitution reactions, such as esterification to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products:
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: 2-Methyl-3-furanmethanol.
Substitution: Various esters depending on the alcohol used.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-furoic acid: Similar structure but with the methyl group at the third position and the carboxylic acid at the second position.
2,5-Dimethyl-3-furoic acid: Contains an additional methyl group at the fifth position.
2-Furoic acid: Lacks the methyl group, only has the carboxylic acid at the second position
Uniqueness: 2-Methyl-3-furoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its methyl group at the second position and carboxylic acid at the third position make it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGQZVOVFIZRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288452 | |
| Record name | 2-methyl-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-94-0 | |
| Record name | 2-Methyl-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6947-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 55881 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6947-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2-methyl-3-furoic acid in organic synthesis?
A1: 2-Methyl-3-furoic acid serves as a versatile building block in organic synthesis, particularly in the construction of complex natural products. Its structure allows for various transformations:
- Alkylation and Annulation: The carboxylic acid and methyl groups offer handles for alkylation reactions, enabling the introduction of substituents. This is particularly useful for building the core structures of eudesmanolides and furanoeremophilanes. [, ]
- Furan Ring Manipulation: The furan ring itself can undergo oxidation, leading to the formation of lactones, a common motif in natural products. [, ]
- Derivatization for Bioactive Compound Synthesis: The carboxylic acid can be transformed into various derivatives, including esters, amides, and thioesters, to explore structure-activity relationships in medicinal chemistry. []
Q2: How does the Birch reduction of 2-methyl-3-furoic acid contribute to the synthesis of branched-chain sugars?
A2: The Birch reduction of 2-methyl-3-furoic acid provides a key intermediate for synthesizing branched-chain sugars. This reduction disrupts the aromaticity of the furan ring, generating a dihydrofuran derivative. This intermediate can be further functionalized and transformed into various branched-chain sugar derivatives, including methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-β-DL-lyxo-furanoside. []
Q3: Can 2-methyl-3-furoic acid be used to create molecules that mimic carbohydrates or peptides?
A3: Yes, derivatives of 2-methyl-3-furoic acid, specifically 3-hydroxymethyl-5-(4-amino-4-deoxy-d-arabinotetritol-1-yl)-2-methylfuran and 5-(4-amino-4-deoxy-d-arabinotetritol-1-yl)-2-methyl-3-furoic acid, have been used as scaffolds for synthesizing hetaryleneaminopolyols and hetarylenecarbopeptoids. These novel oligomers show promise as glyco- and peptidomimetics. []
Q4: Are there any studies on the conformational behavior of 2-methyl-3-furoic acid derivatives in solution?
A4: Yes, NMR spectroscopy and molecular dynamics simulations have been employed to study the solution conformation and dynamics of 2-methyl-3-furoic acid-based peptidomimetics. These studies provide insights into the preferred conformations and flexibility of these molecules, which is crucial for understanding their potential interactions with biological targets. []
Q5: Have any 2-methyl-3-furoic acid derivatives shown potential as enzyme inhibitors?
A5: Research has identified certain 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid derivatives as potential glycosidase inhibitors. Notably, the S-phenyl thioester derivative exhibits selective inhibition of α-L-fucosidase, while the N-benzylcarboxamide derivative displays inhibitory activity against β-galactosidase. This discovery highlights the potential of 2-methyl-3-furoic acid derivatives in medicinal chemistry for developing new therapeutic agents. []
Q6: Are there improved synthetic methods for producing 2-substituted-3-furoic acids like 2-methyl-3-furoic acid?
A6: Yes, an improved synthesis utilizes lithiation of 2-methyl-3-furoic acid with two equivalents of butyllithium to generate a reactive intermediate. This intermediate can then react with various electrophiles, allowing for the introduction of diverse substituents at the 2-position of the furan ring. This method provides a more efficient and versatile route to access a wider range of 2-substituted-3-furoic acids. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
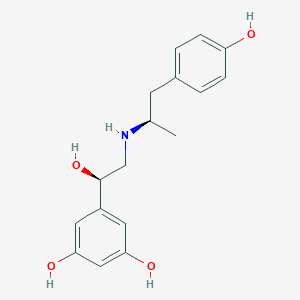
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)
